molecular formula C10H14BrN3O2 B2737547 tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate CAS No. 1776066-29-5

tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate

Cat. No. B2737547
CAS RN: 1776066-29-5
M. Wt: 288.145
InChI Key: PKIOSMBETRQYBN-UHFFFAOYSA-N
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Description

The compound “tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, a bromine atom, and a tert-butyl ester group.

Scientific Research Applications

Synthesis and Antitumor Applications

One significant application of tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate derivatives is in the synthesis of novel compounds with potential antitumor properties. For instance, the synthesis of novel 1,2,5-trisubstituted benzimidazoles demonstrates a strategy involving nucleophilic aromatic displacement as a key step. Some synthesized compounds showed high activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia, highlighting their therapeutic potential (Abonía et al., 2011).

Novel Halo-substituted Derivatives

Research on the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, including derivatives with tert-butyl groups, has led to the development of new methods and intermediates valuable for further synthetic applications (Ivanov et al., 2017). These compounds, due to their structural uniqueness, could have implications in the design of new materials or biologically active molecules.

Antibacterial Activity

The tert-butyl group plays a role in the synthesis of derivatives with antibacterial activity. For example, a series of novel derivatives were synthesized and evaluated for their antibacterial activity, demonstrating the versatility of the tert-butyl group in medicinal chemistry applications (Prasad, 2021).

Advanced Organic Synthesis

Further demonstrating the compound's utility, research into the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to various systems revealed the synthetic versatility and potential for creating complex molecules with tert-butyl groups. These findings illustrate advanced synthetic strategies that could be applied in the development of new drugs or materials (Ivanov, 2020).

properties

IUPAC Name

tert-butyl 7-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIOSMBETRQYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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